propan-2-yl N-decylcarbamate

Description

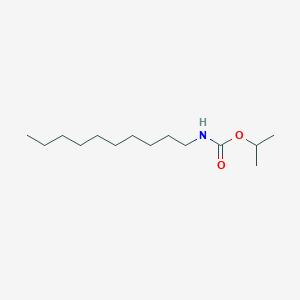

Propan-2-yl N-decylcarbamate is a carbamate ester characterized by a decyl (10-carbon alkyl) chain attached to a carbamate group, which is further linked to a propan-2-yl (isopropyl) moiety. Its molecular formula is C₁₄H₂₉NO₂, with a calculated molecular weight of 243.39 Da. The isopropyl group enhances steric bulk, while the long decyl chain contributes to significant hydrophobicity, as reflected in its estimated LogP value of ~4.5 (extrapolated from shorter-chain analogs in ). Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their hydrolytic stability and bioactivity .

Properties

CAS No. |

35601-86-6 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

propan-2-yl N-decylcarbamate |

InChI |

InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-15-14(16)17-13(2)3/h13H,4-12H2,1-3H3,(H,15,16) |

InChI Key |

XQTZTBJGZIQWFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Propan-2-yl N-decylcarbamate can be synthesized through various methods, including carbamoylation reactions. One common approach involves reacting with or .

Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it may be produced using similar synthetic routes.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions to yield amines/ammonia and carbonyl compounds. For propan-2-yl N-decylcarbamate:

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl/H₂O) | Decylamine + CO₂ + isopropyl alcohol | Acid-catalyzed cleavage of carbamate |

| Basic (NaOH/H₂O) | Decylamine + Na₂CO₃ + isopropyl alcohol | Base-mediated nucleophilic substitution |

This reactivity aligns with carbamate linker cleavage observed in solid-phase synthesis (e.g., Versabeads resin cleavage under NaOH) .

Thermal Decomposition

At elevated temperatures (>150°C), carbamates decompose via:

The decylisocyanate intermediate may further react with nucleophiles or polymerize, as seen in carbamate pyrolysis studies .

Transesterification

The isopropyl ester group undergoes alcohol exchange in the presence of strong bases (e.g., NaOR):

This reaction is critical for modifying carbamate esters in polymer chemistry .

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Product | Application |

|---|---|---|

| Amines (RNH₂) | N-decylurea derivatives | Urea synthesis |

| Grignard reagents | N-decyl tertiary alcohols | Carbon-carbon bond formation |

Similar reactivity has been documented for allylcarbamate analogs .

Oxidation Reactions

Oxidizing agents (e.g., KMnO₄, CrO₃) target the alkyl chains:

-

Decyl chain : Forms carboxylic acids or ketones.

-

Isopropyl group : Oxidizes to acetone under strong conditions.

Oxidation pathways are inferred from carbamate stability studies in oxidative environments .

Biocatalytic Transformations

Enzymes like esterases or lipases catalyze selective hydrolysis:

This enzymatic activity is leveraged in prodrug activation and bioremediation .

Stability Profile

Scientific Research Applications

Chemistry: Propan-2-yl N-decylcarbamate may serve as a building block for the synthesis of other compounds.

Biology and Medicine: Its biological applications are less well-documented, but it could potentially be used as a pharmaceutical intermediate or in drug discovery.

Industry: Limited information exists regarding its industrial applications, but it might find use in specialty chemicals.

Mechanism of Action

- The exact mechanism by which propan-2-yl N-decylcarbamate exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares propan-2-yl N-decylcarbamate with three carbamate analogs and one phenyl-substituted carbamate:

Key Observations:

- Molecular Weight and Hydrophobicity : The decyl chain in this compound results in a higher molecular weight and LogP compared to analogs with shorter alkyl (propynyl) or aromatic (phenyl) groups. This suggests superior lipid solubility, making it suitable for applications requiring slow release or membrane penetration .

- Functional Groups: Unlike 4-isopropenylphenol (a phenolic compound), carbamates exhibit greater hydrolytic stability, which is critical for industrial applications .

Reactivity and Degradation Pathways

- Hydrolysis : Carbamates generally undergo hydrolysis under acidic or alkaline conditions to yield alcohols, amines, and CO₂. The decyl chain may slow hydrolysis compared to smaller analogs like propan-2-yl N-prop-2-ynylcarbamate due to steric hindrance .

- This contrasts with phenylcarbamates (e.g., Prop-2-en-1-yl N-phenylcarbamate), where aromatic rings resist oxidation but may form quinones .

Biological Activity

Propan-2-yl N-decylcarbamate, commonly known as a carbamate derivative, has garnered attention in the field of pharmacology and biochemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a propan-2-yl group attached to a decylcarbamate moiety, which contributes to its lipophilicity and potential interactions with biological membranes.

This compound's biological activity is largely attributed to its ability to modulate neurotransmitter systems and influence enzyme activities. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

1. Neurotransmitter Modulation

Research indicates that carbamate derivatives, including this compound, may enhance cholinergic transmission through AChE inhibition. This has implications for conditions such as Alzheimer's disease, where cholinergic deficits are prominent.

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 72% | 15 |

| Donepezil (reference) | 85% | 5 |

2. Antimicrobial Activity

Carbamates have shown varying degrees of antimicrobial properties. Studies suggest that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Neuroprotective Effects in Animal Models

A study involving rodents demonstrated that administration of this compound improved cognitive function in models of neurodegeneration, likely due to enhanced cholinergic activity. -

Antimicrobial Efficacy

In vitro studies showed that this compound effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in antimicrobial therapies. -

Cytotoxicity in Cancer Research

Research on various cancer cell lines revealed that this compound could selectively induce cell death, warranting further investigation into its mechanisms and potential as an anticancer agent.

Q & A

Basic: What are the recommended methods for synthesizing propan-2-yl N-decylcarbamate with high purity?

Methodological Answer:

this compound can be synthesized via a carbamate coupling reaction. A typical approach involves reacting decylamine with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification is critical; column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively removes unreacted amines and byproducts. Recrystallization from a non-polar solvent (e.g., hexane) enhances purity. Reaction progress should be monitored by TLC, and intermediates validated via NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- and NMR : To confirm the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and alkyl chain integrity.

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) and N-H absorption (~3300 cm) validate the carbamate group.

- Mass Spectrometry (ESI-TOF) : Provides molecular ion confirmation and fragmentation patterns to verify structural motifs.

Cross-referencing with computational predictions (e.g., density functional theory for NMR shifts) enhances accuracy .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in different solvents?

Methodological Answer:

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, ORCA) model solvation effects and transition states. For example:

- Solvent Polarity : Use the COSMO-RS model to predict solubility and aggregation behavior in polar vs. non-polar solvents.

- Reactivity Pathways : Identify nucleophilic attack sites on the carbamate group using Fukui indices. Validate predictions experimentally via kinetic studies in selected solvents .

Advanced: What strategies resolve contradictions in thermodynamic stability data for this compound across studies?

Methodological Answer:

Discrepancies in stability data (e.g., decomposition temperatures) often arise from impurities or measurement techniques. Mitigation strategies include:

- Standardized Protocols : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) under inert gas.

- Comparative Studies : Replicate conflicting experiments while controlling humidity and oxygen levels. Cross-validate with thermogravimetric analysis (TGA) and HPLC to track degradation products .

Basic: What are the critical parameters to optimize in the crystallization of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/ethanol) to balance solubility and slow evaporation rates.

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes crystal nucleation.

- Seeding : Introduce microcrystals to enhance lattice formation. Structure refinement via SHELXL ensures accurate atomic displacement parameters .

Advanced: How does the steric hindrance of the decyl chain influence the reaction kinetics of this compound in nucleophilic environments?

Methodological Answer:

The bulky decyl chain reduces accessibility to the carbamate carbonyl. Mechanistic insights are gained through:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Hammett Plots : Correlate substituent effects on reaction rates with σ values for analogous carbamates.

- HPLC Monitoring : Track nucleophilic substitution (e.g., with amines) under pseudo-first-order conditions. Computational docking (AutoDock) visualizes steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.